N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide
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Overview
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C28H21N3O3S2 and its molecular weight is 511.61. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide and its derivatives have demonstrated potential as antimicrobial agents. For instance, Bikobo et al. (2017) synthesized derivatives of this compound and found them effective against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, with some molecules even surpassing the effectiveness of reference drugs (Bikobo et al., 2017).
Anticancer Activity
The compound has also been explored for its anticancer properties. Ravinaik et al. (2021) designed and synthesized benzamide derivatives that showed significant anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancer. Some of these derivatives exhibited higher activity than standard drugs used in their study (Ravinaik et al., 2021).
Additionally, Kumar et al. (2012) synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides and evaluated their antibacterial, antifungal, and antiproliferative activities. They identified compounds with significant antiproliferative activity against human colon cancer, murine leukemia, and breast cancer cell lines (Kumar et al., 2012).
Anticonvulsant and CNS Activity
In the field of neurology, derivatives of this compound have been investigated for their anticonvulsant and central nervous system (CNS) depressant activities. Nikalje et al. (2015) synthesized thiazolidin‐4‐one derivatives and evaluated them for CNS depressant and anticonvulsant activities. These derivatives demonstrated good CNS depressant activity and protection against seizures in tests, indicating potential in neurological therapies (Nikalje et al., 2015).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been extensively studied and are known to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
It is known that benzothiazole derivatives can interact with their targets in a variety of ways, often leading to changes in the target’s function .
Biochemical Pathways
Benzothiazole derivatives are known to be involved in a variety of biochemical pathways, often leading to significant downstream effects .
Pharmacokinetics
One study has shown that some benzothiazole derivatives exhibit favorable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives have been associated with a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of benzothiazole derivatives .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O3S2/c32-27(29-23-9-3-2-8-22(23)28-30-24-10-4-6-12-26(24)35-28)20-13-15-21(16-14-20)36(33,34)31-18-17-19-7-1-5-11-25(19)31/h1-16H,17-18H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGZJFMMGPLJDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.